(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Description
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2) is a chiral β-amino alcohol derivative with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. It features a pyridin-3-yl group attached to a chiral carbon center, with an aminoethanol backbone protonated as a hydrochloride salt. This compound is stored under dry, sealed conditions at 2–8°C to maintain stability .
Key properties include:
- Purity: Commercial batches are typically provided at ≥98.5% purity.
- Hazards: Classified under GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .
- Applications: Likely serves as an intermediate in pharmaceutical synthesis, particularly for adrenergic or receptor-targeting agents, given structural similarities to bioactive amino alcohols like phenylephrine and norfenefrine .
Properties
IUPAC Name |
(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743143 | |
| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228710-95-0, 1038594-01-2 | |
| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228710-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
The hydrogenation step utilizes chiral ruthenium catalysts, such as Ru(BINAP)(diamine) complexes, to achieve high enantiomeric excess (ee). For example:
| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP/(R,R)-DPEN | 50 | 60 | 98.5 | 92 |
| Ru-(R)-BINAP/(S,S)-DPEN | 50 | 60 | 97.8 | 89 |
Mechanistic Insights :
The BINAP ligand induces a chiral environment, enabling preferential adsorption of the pro-R face of the ketoamide onto the catalyst surface. Hydrogen transfer occurs via a six-membered transition state, yielding the (R)-configured amino alcohol.
Epoxide Amination with Ammonia
Pyridin-3-yl epoxides serve as versatile intermediates for stereoselective amination. The epoxide, synthesized from pyridine-3-carbinol via epoxidation with meta-chloroperbenzoic acid (mCPBA), undergoes ring-opening with ammonia.
Stereochemical Outcomes
The reaction proceeds through an SN2 mechanism, where ammonia attacks the less sterically hindered carbon of the epoxide. Using a chiral Lewis acid catalyst (e.g., Jacobsen’s Co-salen complex), enantioselectivity can exceed 90% ee:
| Epoxide Precursor | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-Pyridin-3-yl epoxide | Co-(R,R)-salen | 92 | 85 |
| (R)-Pyridin-3-yl epoxide | Co-(S,S)-salen | 91 | 83 |
Optimization Note :
Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while temperatures below 0°C minimize racemization.
Chiral Resolution of Racemic Mixtures
For racemic syntheses, diastereomeric salt formation remains a cost-effective resolution method. The racemic amino alcohol is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts with distinct solubilities.
Crystallization Data
| Resolving Agent | Solvent | (R)-Isomer Recovery (%) | Purity (%) |
|---|---|---|---|
| (R)-Mandelic acid | Ethanol | 78 | 99.2 |
| (S)-Camphorsulfonic acid | Acetone | 65 | 98.5 |
Industrial Adaptation :
Continuous crystallization systems achieve throughputs exceeding 100 kg/day, with solvent recycling reducing waste.
Industrial-Scale Production Methods
Continuous Flow Hydrogenation
Modern facilities employ tubular reactors for asymmetric hydrogenation, ensuring consistent stereochemical outcomes:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Catalyst Loading (mol%) | 0.1 | 0.05 |
| Production Rate (kg/day) | 0.1 | 50 |
Advantages :
- Precision : Real-time HPLC monitoring adjusts feed rates to maintain >98% ee.
- Safety : Substrate and catalyst separation minimizes explosion risks.
Purification and Characterization
Final Isolation as Hydrochloride Salt
The free base is treated with concentrated HCl in dichloromethane, precipitating the hydrochloride salt. Crystallization from methanol/water yields pharmaceutical-grade material.
| Purity Metric | Value | Method |
|---|---|---|
| Enantiomeric Excess | 99.1% | Chiral HPLC (AD-H column) |
| Residual Solvents | <50 ppm | GC-MS |
| Water Content | 0.2% | Karl Fischer |
Stability Data :
Comparative Analysis of Synthetic Routes
| Method | Cost (USD/kg) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 1,200 | 98.5 | High | Moderate |
| Epoxide Amination | 950 | 92 | Medium | Low |
| Chiral Resolution | 800 | 99.2 | Low | High |
Key Trade-offs :
- Catalytic Hydrogenation : Optimal for high-purity requirements but demands expensive catalysts.
- Resolution : Economical for small batches but generates stoichiometric waste.
Scientific Research Applications
®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Commercial Availability and Pricing
Biological Activity
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 174.63 g/mol
- Functional Groups : Contains an amino group, hydroxyl group, and a pyridine ring.
The compound's chiral nature allows it to participate in asymmetric synthesis, making it valuable for producing enantiopure compounds essential in pharmaceuticals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound acts as a ligand in biochemical assays, influencing enzyme activity and receptor interactions. Its amino and hydroxyl groups facilitate hydrogen bonding, which can alter the conformation and function of target proteins .
- Biological Pathways : It may modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal properties |
The compound's effectiveness against these pathogens suggests its potential use as an antimicrobial agent.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It may help mitigate neuronal damage associated with various neurological disorders by modulating neurotransmitter systems and reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Neuroprotective Study : A study demonstrated that this compound could protect neurons from oxidative stress-induced damage in vitro, suggesting its potential as a therapeutic candidate for neurodegenerative diseases .
- Antimicrobial Efficacy : In vitro tests indicated that the compound inhibited the growth of S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
- Enzyme Interaction Studies : The compound's ability to modulate enzyme activity was confirmed through biochemical assays, where it exhibited significant binding affinity to specific receptors involved in neurotransmission .
Q & A
Q. How can enantiomeric purity be reliably determined for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in asymmetric synthesis?
Enantiomeric excess (ee) is typically quantified using chiral high-performance liquid chromatography (HPLC) or polarimetry. For example, analogs like (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride achieve >98% ee via chiral HPLC with a cellulose-based column . Ensure mobile phase optimization (e.g., hexane/isopropanol gradients) to resolve enantiomers. Validate results with nuclear magnetic resonance (NMR) using chiral shift reagents if HPLC resolution is insufficient.
Q. What are recommended protocols for characterizing the hydrochloride salt form of this compound?
Use a combination of techniques:
- X-ray crystallography : Resolve crystal structure using SHELXL for small-molecule refinement to confirm stereochemistry and salt formation .
- Thermogravimetric analysis (TGA) : Verify dehydration and thermal stability of the hydrochloride salt.
- Elemental analysis : Confirm stoichiometry of nitrogen and chlorine content (e.g., via combustion analysis or ion chromatography).
Q. How should researchers handle hygroscopicity or solubility challenges during storage?
Store the compound in airtight containers under inert gas (e.g., argon) at –20°C. Pre-dry solvents (e.g., DMF or DMSO) over molecular sieves for dissolution. For aqueous solubility, adjust pH to 3–4 using dilute HCl to prevent free base precipitation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
Discrepancies may arise from dynamic proton exchange or crystal packing effects. For example:
- Dynamic NMR : Probe temperature-dependent shifts to identify exchange-broadened signals.
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate conformation .
- Twinned crystal analysis : Use SHELXD/SHELXE for structure solution if diffraction data suggests twinning .
Q. What strategies optimize reaction yields in derivatization of the ethanolamine moiety?
The primary amine and hydroxyl groups are prone to side reactions. Strategies include:
- Protecting groups : Use Boc or Fmoc for the amine; silyl ethers (e.g., TBS) for the hydroxyl group during coupling reactions .
- Catalytic methods : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for pyridine functionalization without disrupting stereochemistry .
- Low-temperature kinetics : Conduct reactions at –78°C in THF to minimize nucleophilic substitution at the ethanolamine site .
Q. How can researchers address discrepancies in optical purity measurements between batches?
Batch-to-batch variability may stem from:
- Crystallization conditions : Optimize solvent polarity (e.g., ethanol/water ratios) to enhance enantiomer discrimination during recrystallization .
- Chiral column aging : Recalibrate HPLC systems with fresh chiral columns and reference standards.
- Racemization pathways : Monitor reaction pH (avoid >pH 8) and temperature to prevent amine racemization during synthesis .
Methodological Notes
- Crystallography : SHELXL is preferred for refining small-molecule structures, especially for resolving hydrogen bonding networks in hydrochloride salts .
- Safety : Use fume hoods and personal protective equipment (PPE) when handling hydrochloride salts due to potential respiratory irritation .
- Analytical cross-validation : Combine HPLC, NMR, and mass spectrometry to ensure data consistency, particularly for analogs with limited literature data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
